4-(1H-indol-3-yl)-N-methylbutan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-14-9-5-4-6-11-10-15-13-8-3-2-7-12(11)13/h2-3,7-8,10,14-15H,4-6,9H2,1H3 |
InChI Key |
VSRRRSPSWAPURT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Indoleamine Compounds and Their Precursors
Precursor Metabolic Pathways for Tryptamine (B22526) and Related Derivatives
The journey to forming complex indoleamine alkaloids begins with fundamental metabolic pathways that provide the necessary precursors. The aromatic amino acid tryptophan is the primary building block for the biosynthesis of tryptamine and its derivatives. nih.govresearchgate.net
Tryptophan Decarboxylation Mechanisms in Biological Systems
The initial and rate-limiting step in the biosynthesis of most indoleamines is the decarboxylation of tryptophan to produce tryptamine. chemicalbook.comnih.gov This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), which is dependent on pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. mdpi.comfrontiersin.org The mechanism involves the formation of a Schiff base between the amino group of tryptophan and the aldehyde group of PLP, facilitating the removal of the carboxyl group as carbon dioxide. frontiersin.org
This enzymatic conversion is a crucial link between primary metabolism (amino acid synthesis) and secondary metabolism (alkaloid production). nih.gov While prevalent in plants and fungi, the decarboxylation of tryptophan to tryptamine is a less common activity among bacteria. nih.gov However, certain gut microbiota, such as Clostridium sporogenes, possess tryptophan decarboxylase and can convert dietary tryptophan into tryptamine. nih.govwikipedia.org
Table 1: Key Enzymes in Tryptamine Biosynthesis
| Enzyme | Abbreviation | Cofactor | Reaction Catalyzed |
|---|---|---|---|
| Tryptophan Decarboxylase | TDC | Pyridoxal-5'-phosphate (PLP) | Tryptophan → Tryptamine + CO2 |
| Tryptophan N-methyltransferase | TMT | S-Adenosyl methionine (SAM) | Tryptamine → N-methyltryptamine |
| Tryptamine-5-hydroxylase | T-5-H | - | Tryptamine → Serotonin (B10506) |
Role of Specific Enzymes in Indoleamine Biosynthesis (e.g., Tryptophan N-methyltransferases)
Following the initial decarboxylation, the tryptamine backbone can undergo a variety of enzymatic modifications, leading to a vast array of indoleamine derivatives. One such key modification is N-methylation, catalyzed by N-methyltransferases (NMTs). These enzymes utilize S-adenosyl methionine (SAM) as a methyl group donor to sequentially add methyl groups to the amino group of tryptamine.
For instance, the formation of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT) is catalyzed by indolethylamine-N-methyltransferase (INMT). mdpi.com The presence and activity of these enzymes are critical in determining the specific indoleamine profile of an organism. In some fungi, a decarboxylase, a kinase, and a methyltransferase work in concert to synthesize compounds like psilocybin from tryptophan. wikipedia.org
Diversity and Distribution of Indoleamine Alkaloids in Various Organisms
Indoleamine alkaloids are widely distributed in nature, found in a remarkable diversity of organisms, including plants, fungi, and animals. wikipedia.org This widespread occurrence suggests their involvement in a variety of ecological and physiological functions.
In the plant kingdom, indole (B1671886) alkaloids are particularly abundant in families such as Apocynaceae, Rubiaceae, and Loganiaceae. wikipedia.orgresearchgate.net Well-known examples include the monoterpene indole alkaloids vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, which are formed through a complex pathway initiated by the condensation of tryptamine and secologanin. nih.govnih.gov
Fungi are also a rich source of indoleamine alkaloids. The genus Psilocybe, for example, is famous for producing psilocybin and psilocin, which are derivatives of tryptamine. wikipedia.org Ergot alkaloids, derivatives of lysergic acid, are produced by fungi of the genus Claviceps. wikipedia.org
In the animal kingdom, simple tryptamine derivatives like serotonin and melatonin (B1676174) are crucial neurotransmitters and hormones. wikipedia.org Bufotenin, another tryptamine derivative, is found in the skin of some toads. wikipedia.org Furthermore, commensal bacteria in the mammalian gut can produce tryptamine from dietary tryptophan, which can then influence host physiology. wikipedia.orgtaylorandfrancis.com
Table 2: Examples of Indoleamine Alkaloids and Their Natural Sources
| Alkaloid | Organism(s) |
|---|---|
| Tryptamine | Plants, Fungi, Bacteria, Animals |
| Serotonin | Animals, Plants |
| Melatonin | Animals, Plants |
| Psilocybin | Psilocybe fungi |
| Vinblastine | Catharanthus roseus (Madagascar Periwinkle) |
| Ergotamine | Claviceps purpurea (Ergot fungus) |
| Bufotenin | Bufo toads |
Metabolic Transformations of Indoleamine Derivatives in Non-Human Biological Systems
Once synthesized, indoleamine derivatives can undergo further metabolic transformations, leading to a greater diversity of compounds and, in some cases, their degradation. These transformations are often mediated by specific enzymes that catalyze reactions such as amination, transamination, and oxidation.
Enzymatic Amination and Transamination Processes in Cellular Networks
The reverse reaction, deamination, is a common fate for tryptamine, where the amino group is removed. For example, monoamine oxidase (MAO) metabolizes tryptamine to indole-3-acetic acid (IAA). wikipedia.org
Oxidative and Other Biotransformation Pathways
Oxidative enzymes, particularly cytochrome P450 monooxygenases (CYPs), play a significant role in the biotransformation and diversification of indole alkaloids. nih.govnih.gov These enzymes can catalyze a wide range of reactions, including hydroxylation, epoxidation, and ring rearrangements, leading to the vast structural diversity observed in this class of compounds. nih.govspringernature.com
For instance, the hydroxylation of the indole ring is a common modification. Tryptamine can be hydroxylated at the 5-position to form serotonin, a reaction catalyzed by tryptamine-5-hydroxylase. nih.gov Further oxidative metabolism can lead to the degradation of the indoleamine scaffold. In some cases, oxidative reactions can lead to the formation of dimeric indole alkaloids, further expanding their structural complexity. wikipedia.org Other biotransformation pathways for tryptamine derivatives in non-human organisms include O-demethylation, N-dealkylation, and the formation of N-oxides. researchgate.net
Structural Activity Relationship Sar Studies and Molecular Interactions of 4 1h Indol 3 Yl N Methylbutan 1 Amine Analogues
General Principles of Indoleamine Structural-Activity Relationships
The indoleamine framework, characterized by an indole (B1671886) ring connected to an amino group via an alkyl chain, is a versatile pharmacophore. The SAR for this class of compounds is highly dependent on the target. Key structural features that are commonly manipulated to alter biological activity include:
The Alkyl Chain: The length and rigidity of the alkyl chain connecting the indole ring to the terminal amine are critical. A butyl chain, as seen in the parent compound, is a common feature in ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov Altering the chain length can change the molecule's ability to adopt the optimal conformation for binding to a specific target.
The Terminal Amine: The nature of the substitution on the terminal nitrogen atom plays a crucial role. A secondary amine, such as the N-methyl group in 4-(1H-indol-3-yl)-N-methylbutan-1-amine, often imparts different properties compared to a primary or tertiary amine. This group can influence basicity (pKa), hydrogen bonding capacity, and steric interactions within the binding pocket.
SAR Elucidation for Specific Biological Targets (In Vitro and Cell-Based Models)
Analogues of indole-3-butylamine have been extensively studied for their interactions with various G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors.
Serotonin Receptors: A series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines were synthesized to explore SAR at the 5-HT(1A) receptor. nih.gov Introducing a carboxamide or methyl ether group at the 5-position of the indole ring was found to guarantee high affinity for the 5-HT(1A) receptor. Furthermore, para-substitution on the terminal arylpiperazine ring decreased binding to the dopamine D(2) receptor, thereby increasing selectivity for 5-HT(1A). nih.gov One of the most potent and selective 5-HT(1A) agonists identified was 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide, with an IC50 of 0.09 nM for 5-HT(1A) and 140 nM for D(2). nih.gov In another study, SAR analysis of tryptamine (B22526) derivatives showed that substitutions at various positions influenced affinity for 5-HT2A receptors, with phenethylamine-based structures generally showing higher affinity than tryptamine-based ones. biomolther.org
Dopamine Receptors: Indolebutylamine derivatives have also been designed as selective ligands for the dopamine D3 receptor. nih.gov In one study, the most potent compound, an N-cyclohexyl-N-(2-methoxyphenyl)acetamide derivative connected to a 4-(5-fluoro-1H-indol-3-yl)butyl)piperazine moiety, exhibited a K(i) value of 124 nM for the D3 receptor with high selectivity over D1 and D2 receptors. nih.gov Computational modeling suggested that interactions with serine 182 in an extracellular loop of the D3 receptor might be responsible for this selectivity. nih.gov
Below is a table summarizing the binding affinities of selected indolebutylamine analogues.
| Compound | Target Receptor | Binding Affinity (K(i) or IC50) | Selectivity |
| 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 5-HT(1A) | IC50 = 0.09 nM | >1500-fold vs D(2) |
| 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 5-HT(1A) | IC50 = 0.9 nM | >940-fold vs D(2) |
| N-cyclohexyl-2-(4-(4-(5-fluoro-1H-indol-3-yl)butyl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide (11q) | Dopamine D3 | K(i) = 124 nM | High selectivity over D1 and D2 |
Data sourced from multiple studies. nih.govnih.gov
The indole scaffold is a key feature in inhibitors of various enzymes implicated in disease.
Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism and is a major target in cancer immunotherapy. researchgate.netnih.gov Numerous indole-based compounds have been investigated as IDO1 inhibitors. researchgate.netnih.govacs.org For example, a virtual screening study identified an arylthioindole derivative that exhibited an IC50 value of 7 µM. nih.gov Molecular docking studies suggest that many inhibitors bind to the heme-containing active site of IDO1. nih.gov The development of hydroxyamidine derivatives led to compounds with potent enzymatic and cellular activities, where a carbonyl group was found to be a successful bioisostere for a furazan (B8792606) ring. acs.org One such derivative, compound 18 , showed synergistic antitumor effects when combined with a PD-1 antibody in a mouse model. acs.org
Tubulin Polymerization: The indole nucleus is a core structure in many small molecules that inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. semanticscholar.orgtandfonline.comnih.gov Different classes of indole derivatives, including aroylindoles and arylthioindoles, have shown potent inhibitory activity. semanticscholar.orgnih.gov The structure-activity relationship analysis of certain analogues revealed that placing a heterocyclic ring at the 6- or 7-position of the indole nucleus led to potent inhibition of tubulin polymerization, with one compound showing an IC50 of 0.58 µM. nih.gov These compounds often target the colchicine-binding site on tubulin. nih.govnih.gov
Other Enzymes: Indole derivatives have also been explored as inhibitors for other enzymes. For instance, tryptamine analogues, such as α-methyltryptamine, are known inhibitors of monoamine oxidase (MAO). derpharmachemica.com
The table below presents inhibitory activities of various indole analogues against different enzymes.
| Compound Class / Derivative | Target Enzyme | Inhibitory Activity (IC50) |
| Arylthioindole (derivative 21) | IDO1 | 7 µM |
| Hydroxyamidine (derivative 18) | IDO1 | Potent enzymatic & cellular activity |
| 6-heterocyclyl-1H-indole (derivative 1k) | Tubulin Polymerization | 0.58 µM |
Data compiled from various research articles. acs.orgnih.govnih.gov
Indole derivatives, including tryptamine analogues, have demonstrated significant antimicrobial properties. derpharmachemica.comnih.gov
Antibacterial Activity: Tryptamine-based sulfonamides have been synthesized and shown to possess activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. derpharmachemica.com The mechanism often involves disruption of the bacterial cell membrane. mdpi.com Indole diketopiperazine alkaloids displayed potent activity, with some compounds having minimum inhibitory concentrations (MICs) in the range of 0.94–3.87 μM against tested bacteria. frontiersin.org SAR studies revealed that the core indole diketopiperazine skeleton is crucial for activity, and lipophilicity plays a significant role. frontiersin.org Similarly, short tryptamine-based peptoids have shown activity against S. aureus strains from keratitis, with membrane depolarization being a likely mechanism. nih.gov
Antifungal Activity: Indole derivatives also exhibit antifungal properties. mdpi.com 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives showed good activity against fungi like Aspergillus ochraceus and Trichoderma viride. mdpi.com Docking studies suggested these compounds might interact with fungal lanosterol (B1674476) 14α-demethylase. mdpi.com Tryptophan-centered short peptides have also been designed, showing selective and efficient activity against fungi, including fluconazole-resistant Candida albicans, with MIC values of 1–4 μM. mdpi.com
Summary of antimicrobial activities:
| Compound Class | Organism(s) | Activity (MIC) |
| Indole diketopiperazines (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 μM |
| Tryptamine | Vibrio carchariae | 1 µg/mL |
| Tryptophan-centered peptide (P19) | Candida albicans (including resistant strains) | 1–4 μM |
Data sourced from multiple studies. nih.govfrontiersin.orgmdpi.com
HIV-1 Fusion Inhibition: The indole scaffold has been utilized to design small-molecule inhibitors of HIV-1 entry. nih.gov These compounds target the gp41 transmembrane glycoprotein, which is essential for the fusion of the virus with host cells. nih.govnih.gov SAR studies on a series of indole-based compounds identified a bis-indole derivative (6j) with an EC50 of 200 nM against cell-cell fusion. nih.gov The optimization process revealed that factors like shape, contact surface area, and amphipathicity are crucial for potent activity. nih.gov These inhibitors are designed to bind to a conserved hydrophobic pocket on gp41, mimicking the interactions of natural peptide inhibitors. nih.gov
Neurite Outgrowth Enhancement: Indole derivatives have been shown to promote neuronal differentiation. Indole-3-lactic acid, a tryptophan metabolite, was found to significantly enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, with the most prominent effect at a concentration of 100 nM. mdpi.comnih.gov The mechanism appears to involve the potentiation of the Ras/ERK signaling pathway through increased expression of the TrkA receptor, ERK1/2, and CREB. mdpi.comnih.gov
Conformational Analysis and Molecular Dynamics Simulations in SAR Context
Computational methods are invaluable tools for understanding the SAR of indoleamine analogues at the molecular level.
Molecular Docking: Docking studies are frequently used to predict the binding modes of indole derivatives within the active sites of their biological targets. For IDO1 inhibitors, docking simulations have shown how these molecules orient themselves in the heme-containing active site, which helps in rationalizing their inhibitory activity and guiding the design of new analogues. nih.govnih.gov Similar docking studies have been performed for indole derivatives targeting tubulin, bacterial enzymes like DNA gyrase, and fungal lanosterol 14α-demethylase, providing insights into key interactions that determine binding affinity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering deeper insights into the stability of interactions and conformational changes. Comparative MD simulations of the IDO1 enzyme with and without an inhibitor (Epacadostat) have been used to elucidate the inhibition mechanism at an atomic level. frontiersin.org These simulations can reveal how the inhibitor affects the flexibility of certain regions of the protein and stabilizes a specific conformation, which is crucial for understanding its function and for the design of next-generation inhibitors. frontiersin.org
3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are also employed to correlate the 3D properties of molecules with their biological activity. Such models have been developed for arylthioindole-based IDO1 inhibitors to rationalize the obtained experimental results and to suggest new chemical modifications for improving potency. nih.gov
These computational approaches, by providing a structural basis for observed SAR, play a critical role in the hit-to-lead optimization process for indole-based compounds. walisongo.ac.idresearchgate.net
Ligand-Target Docking and Molecular Modeling Approaches for Mechanistic Insights
Computational methodologies are pivotal in modern drug discovery, enabling the rational design and optimization of lead compounds. For the analogues of this compound, these techniques are particularly valuable in understanding their structure-activity relationships (SAR) and predicting their pharmacological profiles.
Computational Predictions of Binding Modes and Interaction Networks
Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a receptor. For indole derivatives, which are known to interact with a variety of receptors, including serotonin and dopamine receptors, docking studies can reveal crucial details about their binding modes.
Studies on structurally related indole derivatives, such as indolylpropyl-piperazine compounds targeting the serotonin transporter (SERT), have demonstrated a common binding pattern. The protonated amine of the ligand often forms a key electrostatic interaction with a conserved aspartate residue within the receptor's binding pocket. For instance, in the serotonin 5-HT1A and 5-HT2A receptors, this interaction with an aspartate at position 3.32 is a primary anchoring point for many ligands. The indole moiety itself typically penetrates deep into a hydrophobic pocket of the receptor, forming favorable van der Waals and pi-stacking interactions with surrounding aromatic and aliphatic amino acid residues.
For analogues of this compound, it is predicted that the terminal amine would engage in a similar critical ionic bond with an acidic residue in the target's active site. The butyl chain would likely position the indole ring within a hydrophobic region, where it can establish further stabilizing interactions. The N-methyl group could also influence the binding orientation and affinity by introducing steric constraints or additional hydrophobic contacts. The specific network of hydrogen bonds, hydrophobic interactions, and electrostatic forces would ultimately determine the compound's affinity and selectivity for a particular receptor subtype.
In Silico Screening and Virtual Library Design for Analogues
Building upon the insights gained from docking studies, in silico screening and the design of virtual libraries represent a powerful strategy for discovering novel and optimized analogues. Virtual screening allows for the rapid evaluation of large databases of chemical compounds to identify those with a high probability of binding to a specific target.
The process often begins with the creation of a pharmacophore model based on the known binding mode of an active compound or a family of related ligands. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For this compound analogues, a pharmacophore might include a positive ionizable feature for the amine, a hydrophobic aromatic feature for the indole ring, and specific distances between these features.
This pharmacophore model can then be used to screen virtual libraries containing millions of compounds. These libraries can be commercially available collections or custom-designed libraries focused on the indole-alkylamine scaffold. By filtering these libraries against the pharmacophore, researchers can quickly narrow down the number of candidates for more computationally intensive docking studies.
Furthermore, the structural information gleaned from docking studies can guide the rational design of new virtual libraries of analogues. For example, if a particular region of the binding pocket is identified as being unoccupied, new analogues can be designed with substituents that extend into this space to form additional favorable interactions. This iterative process of design, virtual screening, and computational evaluation can significantly accelerate the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The use of these techniques has been successfully applied to design novel ligands for monoamine transporters, demonstrating the power of in silico approaches in modern medicinal chemistry. nih.gov
Advanced Methodologies in Indoleamine Research
Application of Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment in Research
The definitive identification and purity verification of synthesized 4-(1H-indol-3-yl)-N-methylbutan-1-amine are foundational steps in its scientific investigation. A combination of spectroscopic and chromatographic methods is employed to achieve unambiguous structural confirmation and to quantify its purity, ensuring that subsequent biological and computational studies are conducted on a well-characterized chemical entity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the butyl chain, the N-methyl group, and the amine and indole N-H protons. researchgate.net ¹³C NMR spectroscopy complements this by identifying the chemical shifts of each carbon atom, confirming the carbon skeleton of the indole ring and the butylamine (B146782) side chain. researchgate.net
Infrared (IR) spectroscopy is utilized to identify the functional groups present. mdpi.comresearchgate.netimpactfactor.org The spectrum of this compound would exhibit characteristic absorption bands, such as the N-H stretching vibration of the indole ring (typically around 3400 cm⁻¹), aromatic C-H stretching, aliphatic C-H stretching of the butyl chain and methyl group, and N-H bending vibrations of the secondary amine. researchgate.netresearchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound. nih.govnih.govwiley.com By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can separate the target compound from any impurities, starting materials, or by-products. wiley.comsielc.com The purity is typically determined by measuring the peak area of the compound relative to the total area of all peaks detected, often by UV absorbance at a wavelength where the indole chromophore absorbs strongly (around 280 nm).
Table 1: Representative Spectroscopic Data for Structural Confirmation of this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (indole): ~6.9-7.6 ppm; Indole N-H: ~8.1 ppm (broad); Methylene protons (butyl chain): ~1.6-2.8 ppm; N-Methyl protons: ~2.4 ppm; Amine N-H: variable. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (indole): ~110-136 ppm; Aliphatic carbons (butyl chain): ~20-50 ppm; N-Methyl carbon: ~35 ppm. |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch (indole): ~3400; C-H stretch (aromatic): ~3100-3000; C-H stretch (aliphatic): ~2950-2850; N-H bend (amine): ~1650-1550; C=C stretch (aromatic): ~1450. researchgate.net |
| HRMS (ESI+) | m/z | Calculated for C₁₃H₁₉N₂ [M+H]⁺: 203.1548; Found: within ± 5 ppm. |
Table 2: Illustrative HPLC Purity Assessment Data
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~7.5 min (Hypothetical) |
| Purity (Area %) | >99.5% |
Advanced Computational Chemistry in Compound Design and Optimization
Computational chemistry provides powerful tools for predicting the properties of molecules like this compound, guiding its optimization, and exploring its relationship with other similar compounds. These in silico methods offer insights that are complementary to experimental data and can significantly accelerate research.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of this compound. rsc.orgjocpr.comacs.org These calculations can predict a variety of properties that are crucial for understanding the molecule's behavior.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netscispace.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. chemijournal.comnumberanalytics.comresearchgate.net It highlights electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. numberanalytics.commdpi.com For this compound, the MEP would likely show negative potential around the indole nitrogen and the π-electron system of the ring, and positive potential around the amine and indole N-H protons.
Table 3: Predicted Electronic Properties of this compound via DFT (B3LYP/6-31G)*
| Property | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -5.8 eV | Energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -0.5 eV | Energy of the lowest available electron state; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability. researchgate.netresearchgate.net |
| Dipole Moment | 2.1 Debye | Indicates moderate overall polarity of the molecule. |
Chemoinformatics provides the methods and tools to analyze large datasets of chemical compounds, a concept known as exploring the "chemical space". rsc.orgscispace.com For a class of molecules like indoleamines, these techniques can reveal structure-activity relationships (SAR), assess molecular diversity, and identify promising candidates for further study.
By assembling a database of indoleamines, including this compound, and their associated biological data, chemoinformatic tools can be used to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, topological polar surface area) and fingerprints (which encode structural features). scispace.com Software platforms like RDKit or ChemMine can then be used to perform similarity searches, cluster compounds based on their structural or physicochemical properties, and build predictive models. parssilico.comdatagrok.ai
Data mining techniques, including machine learning algorithms, can be applied to these datasets to uncover patterns that are not immediately obvious. wiley.comfrontiersin.orgranchobiosciences.comlongdom.org For example, a classification model could be trained to distinguish between indoleamines that are active at a particular receptor and those that are inactive, identifying key structural fragments that contribute to activity. nih.gov This exploration of the indoleamine chemical space is crucial for designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
In Vitro Assays for Target Engagement and Biochemical Pathway Analysis
To understand the biological effects of this compound, a series of in vitro assays are essential. These experiments determine if the compound interacts with specific biological targets (target engagement) and how it modulates their function within biochemical pathways.
Many indoleamines are known to interact with enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidases (MAO-A and MAO-B). nih.govcellbiolabs.com Cell-free enzymatic assays are ideal for determining if this compound acts as an inhibitor of these enzymes. nih.gov
A typical assay involves incubating the purified enzyme (e.g., recombinant human MAO-A) with a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon conversion. assaygenie.comcellbiolabs.com The rate of the reaction is measured in the absence and presence of varying concentrations of the test compound. A reduction in the reaction rate indicates inhibition. From this data, key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined, which quantifies the compound's potency as an inhibitor. Further mechanistic studies can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
Table 4: Example Kinetic Data for Inhibition of MAO-A by this compound
| Compound Concentration (µM) | Enzyme Activity (% of Control) |
| 0.01 | 98.2 |
| 0.1 | 85.1 |
| 1.0 | 52.3 |
| 10.0 | 15.6 |
| 100.0 | 4.8 |
| Calculated IC₅₀ | 1.1 µM |
Indoleamines often target G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) receptors. creative-biolabs.cominnoprot.com Cell-based assays are used to determine if this compound acts as an agonist (activator) or antagonist (inhibitor) at these receptors. mdpi.com
These assays typically use engineered cell lines that stably express a specific receptor subtype (e.g., human 5-HT₂A). innoprot.com Receptor activation by an agonist triggers a downstream signaling cascade, which can be measured. Common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺). eurofinsdiscovery.comnih.gov To test for agonist activity, cells are treated with increasing concentrations of the compound, and the response is measured. To test for antagonist activity, cells are co-treated with a known agonist and the test compound to see if it can block the agonist's effect. This profiling allows for the determination of potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (the maximum response produced).
Table 5: Sample Cell-Based Assay Data for 5-HT₂A Receptor Activation
| Compound Concentration (nM) | Response (% of Max Agonist) |
| 0.1 | 2.5 |
| 1.0 | 15.8 |
| 10.0 | 48.9 |
| 100.0 | 85.3 |
| 1000.0 | 98.7 |
| Calculated EC₅₀ | 10.5 nM |
Development of Analytical Methods for Trace Analysis of this compound in Relevant Biological Matrices (Non-Human)
The quantitative analysis of this compound, an indoleamine compound of significant research interest, in non-human biological matrices necessitates the development of highly sensitive and selective analytical methodologies. Given its structural similarity to endogenous compounds like tryptamine (B22526), robust methods are required to accurately measure trace concentrations in complex biological samples such as plasma, serum, and various tissues from preclinical animal studies. The primary analytical technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the requisite specificity and sensitivity for bioanalytical applications.
Sample Preparation
A critical initial step in the analysis of this compound from biological matrices is the effective preparation of the sample to remove interfering endogenous substances like proteins and lipids. nih.gov Common strategies for sample cleanup and analyte extraction for indoleamines include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a straightforward and widely used method for sample preparation. biotage.com It typically involves the addition of a cold organic solvent, such as acetonitrile, to the biological sample (e.g., serum or tissue homogenate). nih.govresearchgate.net This process denatures and precipitates proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the LC-MS/MS system or subjected to further cleanup steps. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.com For indoleamines, this method can provide a cleaner extract compared to PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can yield very clean extracts, thereby reducing matrix effects in the subsequent LC-MS/MS analysis. biotage.com It utilizes a solid sorbent material to isolate the analyte from the sample matrix.
Chromatographic Separation and Mass Spectrometric Detection
Following sample preparation, the extract is analyzed using LC-MS/MS. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. waters.com
Liquid Chromatography (LC): Ultra-high performance liquid chromatography (UPLC) is often preferred for its high resolution and rapid analysis times. waters.compharmrxiv.dewaters.com A reversed-phase C18 column is commonly used for the separation of indoleamines. nih.gov The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov A gradient elution is generally employed to achieve optimal separation of the analyte from other components in the sample. nih.gov
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is frequently used for the detection of indoleamines. nih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. ccspublishing.org.cn
The table below outlines a hypothetical, yet representative, LC-MS/MS method for the analysis of this compound in rat plasma.
| Parameter | Condition |
|---|---|
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. europa.eueuropa.eu The validation process assesses various parameters, including linearity, sensitivity, accuracy, precision, selectivity, and stability. The following table summarizes typical validation parameters for an LC-MS/MS method for the analysis of an indoleamine in a non-human biological matrix.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Matrix Effect | Within acceptable limits, typically assessed by post-extraction spike and post-column infusion |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of the nominal concentration |
Future Research Directions and Unexplored Avenues for 4 1h Indol 3 Yl N Methylbutan 1 Amine
Expansion of Synthetic Methodologies Towards Complex and Diverse Scaffolds
The future of research on 4-(1H-indol-3-yl)-N-methylbutan-1-amine is intrinsically linked to the development of more sophisticated and efficient synthetic methodologies. While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, have been foundational, there is a significant opportunity to expand the chemical space accessible from this starting scaffold. orientjchem.org Future efforts should focus on creating a diverse library of analogs with varied substitution patterns on the indole ring, the butyl chain, and the terminal amine.
One promising avenue is the application of modern catalytic cross-coupling reactions. Techniques such as palladium-catalyzed C-H activation could allow for the direct functionalization of the indole nucleus, providing access to previously unattainable derivatives. orientjchem.org Furthermore, the development of one-pot synthesis protocols could streamline the production of complex polynuclear indole derivatives, enhancing the efficiency of generating diverse chemical entities for biological screening. mdpi.com
Another area of exploration is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the preparation of certain indole-containing compounds. mdpi.com The application of this technology to the synthesis of this compound derivatives could significantly expedite the drug discovery process.
Finally, the design and synthesis of indolebutylamine derivatives as selective ligands for specific biological targets, such as the dopamine (B1211576) D3 receptor, highlights the importance of structure-based drug design in guiding synthetic efforts. nih.gov Future synthetic strategies should be increasingly integrated with computational modeling to predict the binding affinities of novel analogs and prioritize the synthesis of the most promising candidates.
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Catalytic C-H Activation | Direct functionalization of the indole ring, access to novel derivatives. | Medicinal Chemistry |
| One-Pot Synthesis | Increased efficiency, streamlined production of complex analogs. | Process Chemistry |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Green Chemistry |
| Structure-Based Drug Design | Guided synthesis of target-specific ligands. | Computational Chemistry |
Identification of Novel Biological Targets and Undiscovered Mechanisms of Action
A critical future direction for research on this compound is the systematic identification of its biological targets and the elucidation of its mechanisms of action. The structural similarity of this compound to known bioactive indoleamines suggests a high probability of interaction with a range of physiological targets.
One area of significant potential is the exploration of its activity as a modulator of neurotransmitter receptors. For instance, various indolebutylamines have been identified as selective ligands for the dopamine D3 receptor, suggesting that this compound could possess similar activity. nih.gov Further investigation into its binding profile across a panel of G-protein coupled receptors (GPCRs) is warranted.
The anti-inflammatory and antioxidant properties of other small molecule indole analogs also point towards potential mechanisms of action for this compound. nih.gov Studies have shown that certain indole derivatives can scavenge free radicals and inhibit the production of pro-inflammatory mediators. nih.gov Investigating the effects of this compound on inflammatory pathways and oxidative stress could reveal novel therapeutic applications.
Furthermore, the discovery that some indole derivatives can act as inhibitors of tubulin polymerization opens up another exciting avenue of research. rsc.org Screening this compound and its analogs for their effects on microtubule dynamics could lead to the development of new anticancer agents.
| Potential Biological Target/Mechanism | Rationale | Potential Therapeutic Area |
| Dopamine D3 Receptor | Structural similarity to known D3 receptor ligands. nih.gov | Neurological Disorders |
| Inflammatory Pathways | Known anti-inflammatory activity of other indole analogs. nih.gov | Inflammatory Diseases |
| Oxidative Stress Pathways | Antioxidant properties observed in similar compounds. nih.gov | Neurodegenerative Diseases |
| Tubulin Polymerization | Anticancer activity of other tubulin polymerization inhibitors with indole scaffolds. rsc.org | Oncology |
Advanced Structural Biology for High-Resolution Receptor-Ligand Complex Characterization
To fully understand the mechanism of action of this compound, it is imperative to obtain high-resolution structural information of its interactions with its biological targets. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in achieving this goal.
Once novel biological targets are identified, the determination of the crystal structure of this compound in complex with its receptor will provide invaluable insights into the specific molecular interactions that govern binding and activity. This information is crucial for structure-based drug design and the optimization of lead compounds.
The study of human indoleamine 2,3-dioxygenase 1 (hIDO1), a key enzyme in tryptophan metabolism, serves as an excellent example of the power of structural biology in drug discovery. d-nb.infonih.gov The crystal structures of hIDO1 in complex with various inhibitors have revealed the structural basis for their selectivity and have guided the development of more potent and specific compounds. d-nb.infonih.gov A similar approach should be applied to the targets of this compound.
Furthermore, the conformational plasticity of some receptors, such as IDO1, highlights the importance of studying the dynamic nature of receptor-ligand interactions. nih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide information on the conformational changes that occur upon ligand binding, complementing the static pictures provided by X-ray crystallography and cryo-EM.
Systems Biology Approaches to Indoleamine Metabolism and Intercellular Function
A comprehensive understanding of the biological effects of this compound requires a systems-level approach that integrates data from multiple "omics" platforms. nih.gov The metabolism of indoleamines is a complex process that can have far-reaching effects on cellular and physiological functions. nih.govresearchgate.net
Future research should employ integrated transcriptomic and metabolomic analyses to map the metabolic fate of this compound and to identify the downstream pathways that it modulates. researchgate.net This approach has been successfully used to elucidate the metabolic pathways of other bioactive compounds and can provide a global view of the cellular response to the compound. frontiersin.orgmdpi.com
The role of the gut microbiome in metabolizing tryptophan and other indole-containing compounds is another critical area for investigation. mdpi.commdpi.com The gut microbiota can produce a wide range of indole-derived metabolites that can have profound effects on host physiology, including immune function and neurotransmission. mdpi.commdpi.com Studying the interactions between this compound and the gut microbiome could reveal novel mechanisms of action and potential therapeutic applications.
The application of systems biology will not only help to elucidate the mechanism of action of this compound but also to identify potential biomarkers for its efficacy and to predict potential off-target effects. nih.gov
| "Omics" Approach | Research Focus | Expected Outcome |
| Transcriptomics | Gene expression changes in response to the compound. | Identification of regulated pathways. |
| Metabolomics | Changes in the cellular metabolome. | Elucidation of metabolic fate and downstream effects. |
| Proteomics | Alterations in protein expression and post-translational modifications. | Identification of direct and indirect protein targets. |
| Microbiome Analysis | Impact on gut microbiota composition and function. | Understanding of host-microbe-compound interactions. |
Development of Novel Research Tools and Probes Based on the this compound Scaffold
The this compound scaffold can serve as a valuable starting point for the development of novel chemical probes and research tools to investigate biological processes. mskcc.org These tools can be used to identify and validate new drug targets, to study the function of proteins in their native cellular environment, and to image biological processes in real-time.
One promising direction is the development of fluorescently labeled derivatives of this compound. These fluorescent probes could be used to visualize the subcellular localization of the compound and its targets, and to study the dynamics of receptor-ligand interactions using techniques such as fluorescence microscopy and flow cytometry.
Another important area is the synthesis of affinity-based probes, such as biotinylated or photo-crosslinkable derivatives. These probes can be used to identify the binding partners of this compound through techniques like affinity purification and mass spectrometry.
Furthermore, the development of isotopically labeled versions of this compound, such as deuterated analogs, can be used as metabolic probes to study its pharmacokinetic properties and to elucidate its metabolic pathways in vivo. iaea.org
The creation of a chemical toolbox of probes based on the this compound scaffold will be a valuable resource for the scientific community and will facilitate the exploration of its biological functions and therapeutic potential. mskcc.org
Q & A
Q. What are the recommended synthetic routes for 4-(1H-indol-3-yl)-N-methylbutan-1-amine, and how can reaction conditions be optimized?
A multi-step approach is commonly employed, starting with indole derivatives and alkyl halides. For example, a three-component reaction using indoles, methylamine, and butane precursors can be optimized by adjusting catalysts (e.g., palladium or copper) and solvents (e.g., DMF or toluene) under inert atmospheres . Temperature control (50–80°C) and stoichiometric ratios of reagents are critical for yield improvement. Purification via column chromatography or recrystallization ensures product integrity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole backbone and methylamine substitution. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, as demonstrated for structurally similar indole derivatives, provides definitive stereochemical data .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of vapors. Emergency protocols include rinsing eyes with water for 15 minutes and using ethanol for skin decontamination. Store in airtight containers away from ignition sources .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Perform dose-response studies across multiple cell lines.
- Validate target engagement using competitive binding assays (e.g., radioligand displacement).
- Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in preclinical models .
Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or receptors (e.g., PKC isoforms, as seen in indole-based PKC inhibitors) .
- Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict binding interactions with target proteins.
- Gene knockout models : CRISPR-Cas9-edited cell lines can identify essential pathways affected by the compound.
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound analogs?
- Systematic substitutions : Modify the indole C-5 position or methylamine group to enhance selectivity.
- In vitro screening : Test analogs against panels of cancer cell lines (e.g., NCI-60) to identify potency trends.
- Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions using software like Schrödinger .
Data Contradiction Analysis Example
If conflicting data arise on serotonin receptor affinity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
